

2-Fluoro-N-methylaniline hydrochloride safety data sheet (SDS) summary

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-N-methylaniline hydrochloride

Cat. No.: B1441200

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2-Fluoro-N-methylaniline Hydrochloride**

Introduction: Understanding the Compound and its Context

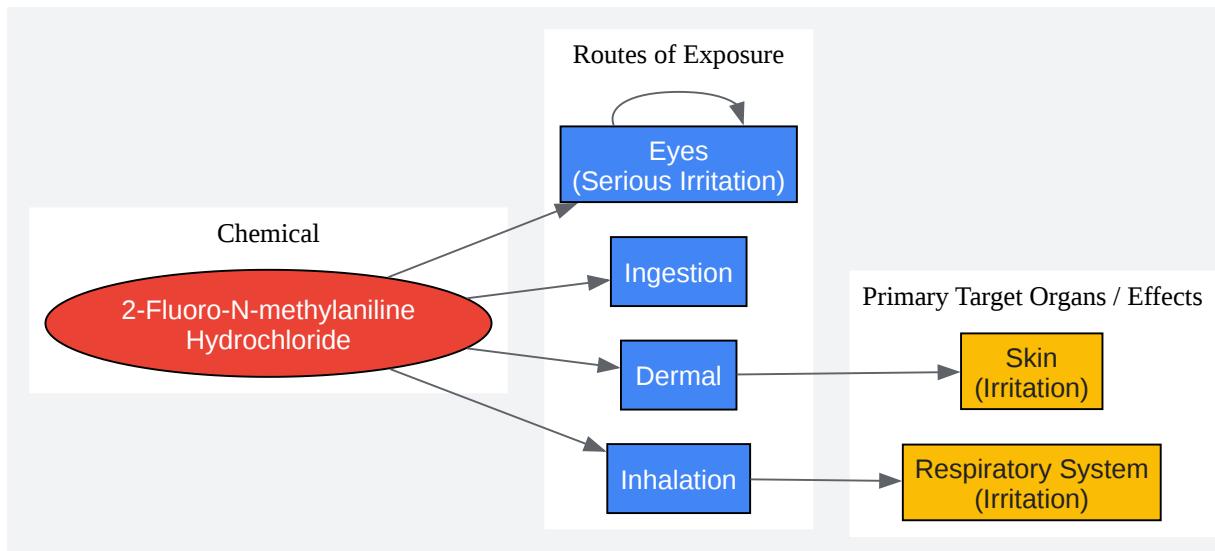
2-Fluoro-N-methylaniline hydrochloride is an aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and chemical synthesis. As with many halogenated anilines, its reactivity and potential biological activity necessitate a thorough understanding of its safety profile to ensure the protection of researchers and scientists.^{[1][2]} The toxicological properties of this specific hydrochloride salt have not been exhaustively investigated; therefore, this guide synthesizes data from the free base, 2-Fluoro-N-methylaniline, and established principles for handling aromatic amines to provide a comprehensive safety framework.^[3] The addition of the hydrochloride salt moiety primarily alters physical properties like solubility and melting point but does not diminish the inherent hazards of the aniline structure. This document serves as a Senior Application Scientist's perspective on managing the risks associated with this compound, emphasizing causality, self-validating protocols, and authoritative grounding.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety. While detailed data for the hydrochloride salt is limited, the properties of the parent compound are well-documented and serve as a reliable basis for safety protocols.

Property	Value	Source
Chemical Name	2-Fluoro-N-methylaniline hydrochloride	-
Synonyms	N-Methyl-2-fluoroaniline HCl	[4]
CAS Number	1187386-14-6	[4]
Molecular Formula	C ₇ H ₉ ClFN	[4]
Molecular Weight	161.6 g/mol	[4]
Appearance	Not specified; likely a solid	[4]
Parent Compound (Free Base)	2-Fluoro-N-methylaniline	[3] [5]
Parent CAS Number	1978-38-7	[3] [5]
Parent Molecular Formula	C ₇ H ₈ FN	[3]
Parent Molecular Weight	125.14 g/mol	[3]
Parent Boiling Point	No data available	[4]
Parent Melting Point	No data available	[4]
Parent Relative Density	1.1	[5]

Hazard Identification and Toxicological Profile


The primary hazards associated with 2-Fluoro-N-methylaniline are consistent with many aromatic amines: irritation, potential for organ toxicity, and absorption through the skin.[\[1\]](#)[\[6\]](#) The Globally Harmonized System (GHS) provides a clear classification of these risks based on available data for the free base.

GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[5] [7]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation.[5][7]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.[5]
Flammable Liquids	4	H227: Combustible liquid.[7]

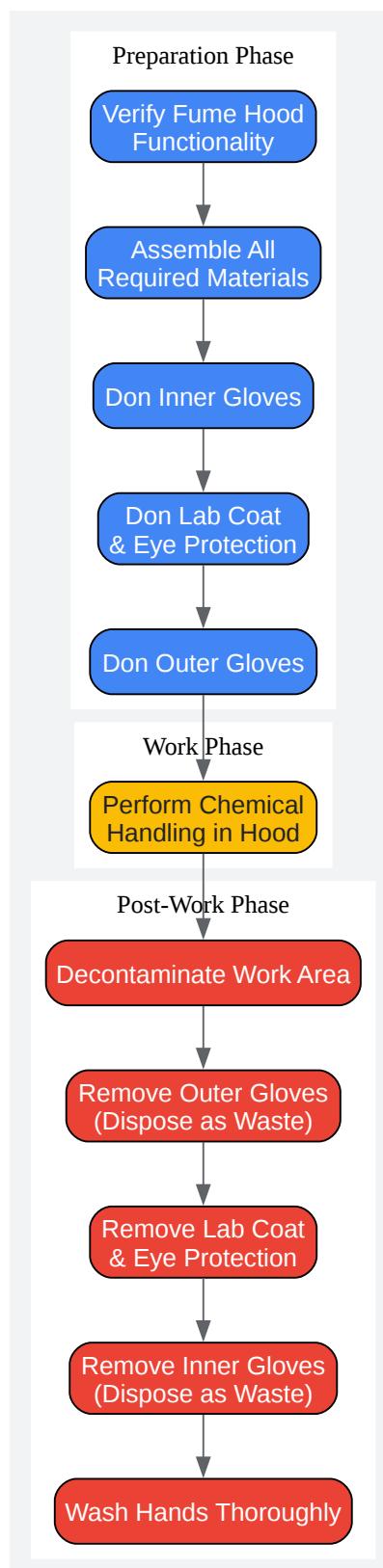
Note: This classification is for the free base, 2-Fluoro-N-methylaniline. The hydrochloride salt is a solid and not a combustible liquid, but the health hazards should be considered identical.

Toxicological Narrative: The aniline functional group is a known toxicophore. Absorption into the body can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia.[2][8] While specific data for 2-Fluoro-N-methylaniline is lacking, this is a classic toxicological effect of aniline and its derivatives.[2] The primary routes of occupational exposure are inhalation of dust or vapors and dermal contact.[1][5] The compound is a confirmed irritant to the skin, eyes, and respiratory tract.[5] Long-term toxicological properties, such as carcinogenicity, have not been investigated for this specific compound, but many aniline derivatives are known or suspected carcinogens, warranting a cautious approach.[2][3]

[Click to download full resolution via product page](#)

Caption: Routes of exposure and primary target organs.

Exposure Control and Personal Protective Equipment (PPE)


A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE. This strategy is mandated by regulatory bodies like OSHA and is a cornerstone of modern laboratory safety.[9]

Engineering Controls:

- Fume Hood: All handling of **2-Fluoro-N-methylaniline hydrochloride** that could generate dust, including weighing and transfers, must be conducted inside a certified chemical fume hood.[10]
- Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[5]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.

- Hand Protection: Wear chemically resistant gloves. Given that aromatic amines can permeate some common glove materials, double-gloving may be advisable.[\[6\]](#) Always inspect gloves before use and use proper removal technique to avoid skin contact.[\[3\]](#) Dispose of contaminated gloves after use.[\[3\]](#)
- Eye and Face Protection: Use chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). A face shield may be required for operations with a higher splash risk.[\[5\]](#)
- Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[\[11\]](#) Ensure no skin is exposed.
- Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a respirator. For dusts, a particle respirator (e.g., N95, P1) may be sufficient for nuisance exposures, but for higher-level protection or potential vapors, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator is recommended.[\[3\]](#) All respirator use must be part of a formal respiratory protection program that includes fit testing and training, compliant with OSHA 29 CFR 1910.134.

[Click to download full resolution via product page](#)

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure during routine laboratory operations.

Step-by-Step Handling Protocol:

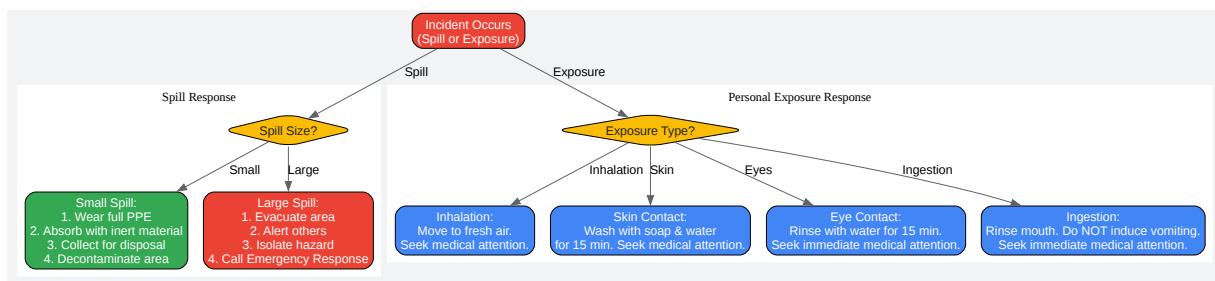
- Designated Area: Establish a designated area within the fume hood for handling **2-Fluoro-N-methylaniline hydrochloride**.[\[11\]](#)
- Pre-Weighing: Tare a clean, sealed container on the balance.
- Aliquotting: Inside the fume hood, carefully transfer the required amount of the solid compound from the stock bottle to the tared container. Use appropriate tools (e.g., spatula) to minimize dust generation. Avoid creating dust clouds.[\[3\]](#)
- Sealing: Immediately and securely close both the stock bottle and the new container.
- Cleaning: Decontaminate the spatula and the work surface within the fume hood.
- Transport: If the container needs to be moved outside the hood, ensure it is securely sealed and the exterior is clean.

Storage Requirements:

- Conditions: Store in a cool, dry, and well-ventilated place.[\[5\]](#)[\[7\]](#) Keep the container tightly closed to prevent moisture absorption and contamination.[\[5\]](#)
- Location: Store locked up or in an area accessible only to qualified personnel.[\[5\]](#)
- Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[\[10\]](#) Also avoid heat, flames, and sparks.[\[4\]](#)[\[10\]](#)

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.


First Aid Measures:

- General Advice: In all cases of exposure, move the victim to fresh air, remove contaminated clothing, and seek immediate medical attention.[5][12] Show the Safety Data Sheet to the attending physician.[3]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, get medical advice.[5]
- Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Continue rinsing and consult a physician immediately.[3]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]

Spill Response Protocol: The response protocol depends on the scale of the spill.

- Small Spill (manageable by trained personnel):
 - Ensure PPE is worn (including respiratory protection if necessary).
 - Prevent further spread.
 - Gently sweep up or absorb the solid material with an inert material (e.g., vermiculite, dry sand). Avoid creating dust.[3][5]
 - Place the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[3]
 - Clean the spill area thoroughly.
- Large Spill:
 - Evacuate the immediate area and alert others.[3][11]
 - Isolate the hazard area and deny entry.[13]

- Stay upwind and out of low areas.[13]
- Contact your institution's emergency response team (e.g., Environmental Health & Safety). [11]

[Click to download full resolution via product page](#)

Caption: Decision flowchart for emergency response.

Disposal Considerations

All waste containing **2-Fluoro-N-methylaniline hydrochloride**, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

- Procedure: Collect waste in suitable, closed, and properly labeled containers.[3]
- Service: Disposal must be handled by a licensed professional waste disposal service.[3] Do not empty into drains.[3] Adhere to all federal, state, and local environmental regulations.[7]

Regulatory Context and Broader Implications

Aniline and its derivatives are a well-regulated class of chemicals due to their potential health effects.^{[2][14]} Regulatory bodies such as the European Chemicals Agency (ECHA) and OSHA in the United States provide frameworks for managing the risks of these compounds.^{[1][14]} Aniline itself is classified as a suspected carcinogen and can cause organ damage after long-term exposure.^{[2][14]} While data for this specific derivative is incomplete, the structural alert warrants treating it with a high degree of caution, assuming it may share some of these more serious chronic hazards. A robust safety culture that respects the potential hazards of all novel chemical entities is paramount in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 3. capotchem.com [capotchem.com]
- 4. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsoc [chemsoc.com]
- 5. aksci.com [aksci.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. threesixtysafety.com [threesixtysafety.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. hbm4eu.eu [hbm4eu.eu]
- To cite this document: BenchChem. [2-Fluoro-N-methylaniline hydrochloride safety data sheet (SDS) summary]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441200#2-fluoro-n-methylaniline-hydrochloride-safety-data-sheet-sds-summary]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com